REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([CH:11]1[C:16](=O)[CH:15]=[C:14]([O:18]CC)[CH2:13][CH2:12]1)[CH2:8][CH:9]=[CH2:10]>CCOCC>[CH2:7]([CH:11]1[CH2:16][CH2:15][C:14](=[O:18])[CH:13]=[CH:12]1)[CH2:8][CH:9]=[CH2:10] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
26 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
51 mmol
|
Type
|
reactant
|
Smiles
|
C(CC=C)C1CCC(=CC1=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by addition of 100 ml
|
Type
|
STIRRING
|
Details
|
The quenched mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with 300 ml
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed with 250 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated sodium bicarbonate, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotovapor
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude oil
|
Type
|
CUSTOM
|
Details
|
gave 5.98 g
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)C1C=CC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |